molecular formula C9H15BrFNO2 B1379011 Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate CAS No. 1374658-83-9

Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Cat. No. B1379011
M. Wt: 268.12 g/mol
InChI Key: XBEPSYXHSSWJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, or TBFAC, is an organic compound with a unique structure and properties. In organic chemistry, TBFAC is used as a reagent in various reactions and as a starting material for the synthesis of complex molecules. TBFAC has also been used in scientific research applications due to its potential to modulate the activity of enzymes and other proteins.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate plays a significant role in synthetic and medicinal chemistry. For instance, Van Hende et al. (2009) reported the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, demonstrating its potential as a building block in medicinal chemistry. The synthesis pathway includes bromofluorination, indicating the utility of compounds like tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate in creating novel fluorinated heterocyclic amino acids (Van Hende et al., 2009).

Fluorous Synthesis

Pardo et al. (2001) explored fluorous derivatives of tert-butyl alcohol, like tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, for their application in fluorous synthesis. These compounds were evaluated as protection reagents for carboxylic acids, demonstrating their efficiency in immobilizing medium-size nonpolar carboxylic acids in a fluorous phase (Pardo et al., 2001).

Synthesis of Novel Compounds

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by various spectroscopic methods and X-ray diffraction studies. The synthesis pathway highlights the role of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate as an intermediate in the creation of complex structures with potential biological applications (Sanjeevarayappa et al., 2015).

Antibacterial Applications

Song et al. (2009) synthesized derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, displaying potent antibacterial activities against various bacterial strains. This research underscores the relevance of tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate in synthesizing compounds with potential antibacterial properties (Song et al., 2009).

properties

IUPAC Name

tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrFNO2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEPSYXHSSWJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Gurbanov, A Sokolov, S Golovach, K Melnykov… - …, 2020 - thieme-connect.com
A three-step approach to the synthesis of sp 3 -enriched β-fluoro sulfonyl chlorides starting from alkenes is reported. The method was successfully applied to a wide range of acyclic and …
Number of citations: 3 www.thieme-connect.com

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